Diglycerol

Description

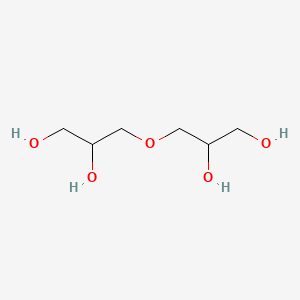

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydroxypropoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLRAVKSCUXZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872273 | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

627-82-7, 59113-36-9 | |

| Record name | Bis(2,3-dihydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Diglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybispropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-oxydi(propylene glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of diglycerol

An In-depth Technical Guide to the Chemical Structure of Diglycerol (B53887)

This compound, a polyol with significant applications across the pharmaceutical, cosmetic, and food industries, is a versatile chemical intermediate.[1] Its utility stems from its unique physicochemical properties, including excellent water solubility, high boiling point, and four reactive hydroxyl groups.[1][2] This guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and common experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

This compound is structurally composed of two glycerol (B35011) molecules linked by an ether bond, with the general chemical formula C₆H₁₄O₅.[2][3] The ether linkage can form between different hydroxyl groups of the two glycerol units, leading to the existence of three primary structural isomers: α,α'-diglycerol, α,β'-diglycerol, and β,β'-diglycerol.[4] Commercially available this compound is typically a mixture of these isomers.[5]

The IUPAC name for the most common isomer, α,α'-diglycerol, is 3-(2,3-dihydroxypropoxy)propane-1,2-diol.[3] The presence and ratio of these isomers can influence the physical and chemical properties of the this compound mixture.

Caption: Structural isomers of this compound.

Physicochemical Properties

This compound is a colorless to light yellow, viscous liquid that is highly soluble in water.[2][6] Its properties make it a valuable humectant, solvent, and chemical intermediate.[1][7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₅ | [2][6] |

| Molecular Weight | 166.17 g/mol | [2][6] |

| CAS Number | 627-82-7, 59113-36-9 (mixture of isomers) | [2][6] |

| Appearance | Colorless to light yellow viscous liquid/oil | [2][7] |

| Melting Point | 96-97 °C / 319 °C (Note: a wide range is reported) | [6][7] |

| Boiling Point | ~205 °C at 0.000130 MPa | [8] |

| Density | ~1.280 g/mL at 20 °C | [2][7] |

| Refractive Index (n20/D) | ~1.487 - 1.489 | [2][8] |

| Flash Point | ~230-240 °C | [7][8] |

| Solubility | Soluble in water; slightly soluble in chloroform, DMSO, methanol | [2][7] |

Experimental Protocols

Synthesis of this compound via Glycerol Etherification

This compound is primarily synthesized through the etherification of glycerol, which involves the condensation of two glycerol molecules with the elimination of a water molecule.[2] This reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Materials:

-

Anhydrous glycerol

-

Alkaline catalyst (e.g., sodium hydroxide, potassium carbonate, or a solid base catalyst like CaO)[5][9][10]

-

Three-necked round-bottom flask

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Condenser for distillation

-

Nitrogen inlet

Procedure:

-

Reactor Setup: A three-necked flask is charged with anhydrous glycerol and a catalytic amount of the chosen base (e.g., 0.3% NaOH by weight).[10] The flask is equipped with a magnetic stirrer, a thermometer, and a distillation condenser.

-

Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

-

Reaction: The mixture is heated with continuous stirring. The reaction temperature is typically maintained between 230 °C and 265 °C.[9][10]

-

Water Removal: As the reaction proceeds, water is formed as a byproduct and is continuously removed by distillation.[10] The progress of the reaction can be monitored by the amount of water collected.

-

Reaction Termination: The reaction is stopped once the theoretical amount of water has been distilled off, or after a predetermined reaction time (e.g., 11 hours).[10] The reaction mixture is then cooled to below 200 °C.[10]

-

Purification: The resulting product is a mixture of unreacted glycerol, this compound, and higher polyglycerols.[10] Purification can be achieved by distillation under reduced pressure. A multi-stage distillation process, often involving a wiped-film or short-path evaporator, is used to separate unreacted glycerol and then to isolate this compound of high purity.[10]

Analysis of this compound

The analysis of this compound and its reaction mixtures is crucial for quality control and reaction monitoring. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the components in a mixture of glycerol, this compound, and other polyglycerols. Due to the low volatility of these polyols, derivatization is required before analysis.[11][12]

Methodology:

-

Derivatization: A common method is silylation. The sample is treated with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), in a solvent like pyridine.[12] This process converts the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a column designed for high-temperature analysis).[12] The components are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into a mass spectrometer, which provides mass spectra for identification. By comparing the obtained spectra with a library of known compounds, the individual components (glycerol, this compound isomers, etc.) can be identified and quantified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and for quantifying the different isomers in a mixture.[5][13][14]

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[14][15]

-

¹H NMR Analysis: The ¹H NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts and coupling constants of the protons on the glycerol backbone can be used to distinguish between the α,α'-, α,β'-, and β,β'-isomers.[14]

-

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the different isomers will give a distinct signal, allowing for their identification and quantification.

-

Quantitative NMR (qNMR): By integrating the signals corresponding to specific protons or carbons of each isomer and comparing them to an internal standard, the relative amounts of each isomer in a mixture can be accurately determined.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Diglycerin | C6H14O5 | CID 42953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Data on synthesis and characterization of new this compound based environmentally friendly non-isocyanate poly(hydroxyurethanes) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 59113-36-9 [m.chemicalbook.com]

- 7. This compound | 627-82-7 [chemicalbook.com]

- 8. Solvay Chemicals this compound datasheet [lookpolymers.com]

- 9. researchgate.net [researchgate.net]

- 10. US5710350A - Process for the production of this compound - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. Data on synthesis and characterization of new this compound based environmentally friendly non-isocyanate poly(hydroxyurethanes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis of Diglycerol from Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diglycerol (B53887) (DG) from glycerol (B35011), a process of significant interest due to the versatile applications of DG in the pharmaceutical, cosmetic, and food industries. As a byproduct of biodiesel production, glycerol is an abundant and renewable feedstock, making its conversion to value-added products like this compound an economically and environmentally attractive endeavor. This document details the core methodologies for this compound synthesis, presents comparative data on various catalytic systems, and provides standardized experimental protocols.

Core Synthesis Methodologies

The primary route for this compound synthesis is the etherification of glycerol, which can be catalyzed by homogeneous, heterogeneous, or enzymatic catalysts. The choice of catalyst and reaction conditions significantly influences the conversion of glycerol and the selectivity towards this compound over higher polyglycerols.

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity. Both acidic and basic catalysts have been employed for glycerol etherification.

-

Acid Catalysis: Strong mineral acids like sulfuric acid can catalyze the reaction, leading to high glycerol conversion. However, these catalysts are often less selective, promoting the formation of higher oligomers and byproducts through dehydration and oxidation reactions.[1] Homogeneous acid catalysts are also corrosive and present challenges in separation and environmental disposal.[1]

-

Base Catalysis: Alkaline catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na2CO3) are commonly used.[2][3] They generally offer higher selectivity to linear polyglycerols compared to acid catalysts.[1] The reaction mechanism is believed to proceed via a SN2-type nucleophilic substitution.[4] The use of weakly acidic alkali metal-based inorganic salts as additives can help moderate the catalyst's activity, thereby increasing the selectivity for this compound and triglycerol by inhibiting the formation of higher oligomers.[3][5][6]

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact.[1][5] A wide range of solid catalysts have been investigated for glycerol etherification.

-

Basic Solid Catalysts: Alkaline-earth metal oxides, such as calcium oxide (CaO), have demonstrated catalytic activity.[7][8] Mixed-metal oxides, for instance, those derived from hydrotalcites, have also been shown to be active and selective for this compound synthesis.[9] The catalytic activity of these materials is often linked to their basic site strength and density.

-

Zeolites: Zeolites, particularly those exchanged with alkali metal cations (e.g., Li+, Na+, K+), are effective catalysts for the selective production of this compound and triglycerol.[5][6] The catalytic performance can be tuned by the type of cation and the zeolite framework. The addition of additives like NaHSO4 or KHSO4 can moderate the zeolite's activity and enhance the selectivity towards desired products.[6]

-

Supported Catalysts: Active species can be supported on high-surface-area materials like MCM-41 to create stable and efficient heterogeneous catalysts. For example, calcium-lanthanum oxide supported on MCM-41 has shown high glycerol conversion and good this compound yield.[10]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative for producing specific isomers of this compound. Lipases are commonly used to catalyze the esterification or glycerolysis reactions. This method is particularly valuable for producing structured lipids with specific fatty acid compositions for nutritional and pharmaceutical applications.[11][12] The synthesis can be a two-step process involving the initial synthesis of 1,3-diglycerides followed by esterification with a desired fatty acid.[13]

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize the quantitative data from various studies on the synthesis of this compound from glycerol, providing a clear comparison of different catalytic approaches.

Table 1: Homogeneous Catalysis for this compound Synthesis

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| NaOAc | 0.5 | 280 | 2 | 85.4 | 54.1 | 63.3 | [3] |

| NaOAc + 0.37 mol% NaHSO4 | 0.5 | 280 | 2 | - | - | 62.6 | [3] |

| Na2CO3 | 1.74 | 260 | 8 | 96 | - | 24 | [3][14] |

| H2SO4 | 3 wt% | 220 | 4 | 100 | - | 24 | [1] |

| NaOH | 0.3 wt% | 230-265 | 11 | - | - | - | [2] |

Table 2: Heterogeneous Catalysis for this compound Synthesis

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| CaO | 2 | 250 | 8 | 72 | 19 | - | [7][8] |

| Ca1.6Al0.4La0.6O3 | 2 | 250 | 8 | 96 | 52 | - | [7][8] |

| 20%Ca1.6La0.6/MCM-41 | - | 250 | 8 | 91 | 43 | - | [10] |

| XZ-K (K-exchanged Zeolite X) | 3 | 280 | 2 | 89.3 | - | - | [5] |

| XZ-Na (Na-exchanged Zeolite X) | 3 | 280 | 2 | 79.4 | - | - | [5] |

| LiX (Li-exchanged Zeolite X) | - | - | - | 89.6 | 61.2 | - | [6] |

| HTc-Ni75% (Hydrotalcite) | - | >220 | - | - | - | 100 | [9] |

| Clay Li/MK-10 | - | 240 | 12 | 98 | - | 53 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

General Protocol for Heterogeneous Catalytic Etherification of Glycerol

This protocol is a representative example based on common procedures reported in the literature.[7][8][14]

Materials:

-

Anhydrous glycerol (≥99.5%)

-

Heterogeneous catalyst (e.g., CaO, mixed-metal oxide, zeolite)

-

Nitrogen gas (high purity)

Apparatus:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple

-

Condenser

-

Nitrogen inlet and outlet

Procedure:

-

Catalyst Preparation: The catalyst is typically calcined at a high temperature (e.g., 500-800 °C) for several hours to activate it and remove any adsorbed water and carbonates.

-

Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, thermometer, and condenser. Purge the system with nitrogen gas to create an inert atmosphere.

-

Charging the Reactor: Introduce a known mass of anhydrous glycerol (e.g., 50 g) into the reactor.

-

Catalyst Addition: Add the desired amount of the pre-treated catalyst to the glycerol (e.g., 2 wt% of the glycerol mass).

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 250 °C) under continuous stirring and a gentle flow of nitrogen.

-

Monitoring: The reaction can be monitored by taking samples at regular intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of glycerol and the distribution of products.

-

Termination and Product Recovery: After the desired reaction time (e.g., 8 hours), cool the reactor to room temperature.

-

Catalyst Separation: Separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The recovered catalyst can be washed, dried, and potentially reused.

-

Product Analysis: Analyze the liquid product to quantify the amounts of unreacted glycerol, this compound, triglycerol, and higher polyglycerols.

Product Purification: Distillation

For applications requiring high-purity this compound, the product mixture from the reaction needs to be purified. A common method is vacuum distillation.[2]

Apparatus:

-

Wiped-film evaporator or short-path distillation unit

-

Vacuum pump

-

Heating and cooling systems

Procedure:

-

First Stage Distillation: The crude reaction mixture is fed into a wiped-film or short-path evaporator at a reduced pressure (e.g., 0.5 to 5 mbar). The unreacted glycerol is distilled off.

-

Second Stage Distillation: The bottoms product from the first stage, which is enriched in this compound, is then distilled in a second short-path distillation zone at a lower pressure (e.g., 0.05 to 0.3 mbar). This step separates the this compound from higher oligomers, resulting in a product with a high concentration of this compound (≥90%).

-

Third Stage Distillation (Optional): For even higher purity, the distillate from the second stage can be subjected to a third distillation to obtain this compound with a purity of over 95%.[2]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound synthesis.

Caption: Reaction pathway for the etherification of glycerol to this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. US5710350A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. Positive Effect of Antagonistic Additives on the Homogeneous Catalytic Etherification Reaction of Glycerol - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycerol etherification towards selective this compound over mixed oxides derived from hydrotalcites: effect of Ni loading - ProQuest [proquest.com]

- 10. Heterogeneously catalyzed etherification of glycerol to this compound over calcium–lanthanum oxide supported on MCM-41: A heterogeneous basic catalyst (2014) | Zahra Gholami | 34 Citations [scispace.com]

- 11. ocl-journal.org [ocl-journal.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol (B53887), a polyol formed from the ether linkage of two glycerol (B35011) molecules, is a versatile and increasingly important compound in various scientific and industrial fields, including pharmaceuticals, cosmetics, and food science. Its unique physicochemical properties, such as high water solubility, hygroscopicity, and thermal stability, make it a valuable ingredient in a wide range of applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in cellular signaling, particularly in the context of diacylglycerol signaling pathways.

Core Physical and Chemical Properties

The properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound, 3,3'-Oxydi(1,2-propanediol) | [1] |

| Synonyms | Diglycerin, Bis(2,3-dihydroxypropyl) ether | [1] |

| Molecular Formula | C₆H₁₄O₅ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 627-82-7 | [1] |

| Appearance | Colorless, odorless, viscous liquid | [1] |

| Solubility | Soluble in water and ethanol; insoluble in ether. | [2] |

| Density | 1.2774 - 1.280 g/cm³ at 20 °C | [1][2] |

| Viscosity | 17474 mm²/s (kinematic); ~13000 cP (dynamic) | [1][3] |

| Boiling Point | 173 °C at 14 Torr | [1] |

| Melting Point | 96-97 °C | [1] |

| Refractive Index (n20/D) | 1.4850 - 1.4900 | [4] |

| Flash Point | 230 - 240 °C | [3][5] |

| Autoignition Temperature | 380 °C | [6] |

| Hygroscopicity | Hygroscopic | [1] |

Chemical Properties

| Property | Value | Reference(s) |

| Hydroxyl Value | Typically high due to four hydroxyl groups. | [7] |

| Acid Value | Low, indicating minimal free acid content. | [8] |

| Saponification Value | Relevant for this compound esters, not pure this compound. | [7] |

| Stability | Stable under normal conditions; combustible. Incompatible with strong oxidizing agents. | [2][5] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Viscosity (Falling Ball Method based on Stokes' Law)

Objective: To determine the dynamic viscosity of this compound.

Apparatus:

-

A large graduated cylinder

-

Steel ball bearings of known diameter and density

-

Micrometer

-

Stopwatch

-

Thermometer

-

Meter rule

Procedure:

-

Fill the graduated cylinder with this compound and allow it to reach thermal equilibrium. Record the temperature.

-

Place two reference marks (e.g., rubber bands) on the cylinder, a known distance apart, ensuring the top mark is sufficiently below the surface to allow the ball to reach terminal velocity.[9]

-

Measure the diameter of a steel ball bearing with a micrometer and calculate its radius (r).

-

Gently release the ball bearing into the this compound from just above the surface.[9]

-

Start the stopwatch when the ball passes the top mark and stop it when it passes the bottom mark. Record the time (t).

-

Repeat the measurement with several ball bearings of the same and different sizes to ensure reproducibility.

-

Calculate the terminal velocity (v) of the ball bearing (v = distance / t).

-

Calculate the viscosity (η) using Stokes' Law: η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v) where:

-

g = acceleration due to gravity

-

r = radius of the ball bearing

-

ρ_s = density of the steel ball bearing

-

ρ_l = density of this compound

-

v = terminal velocity of the ball bearing

-

Determination of Solubility (Gravimetric Method)

Objective: To determine the solubility of this compound in a given solvent.

Apparatus:

-

Conical flask

-

Stirring rod

-

Filtration apparatus

-

Pipette

-

Pre-weighed watch glass or evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask at a specific temperature.

-

Stir the mixture vigorously for an extended period to ensure saturation.

-

Allow the undissolved solute to settle.

-

Filter the saturated solution to remove any undissolved this compound.

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed watch glass.

-

Weigh the watch glass with the filtrate.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of this compound.

-

Once all the solvent has evaporated, cool the watch glass in a desiccator and weigh it again.

-

The mass of the dissolved this compound is the final mass of the watch glass minus the initial mass of the empty watch glass.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

Objective: To assess the thermal stability and phase transitions of this compound.

Apparatus:

-

TGA instrument

-

DSC instrument

-

Sample pans (e.g., aluminum)

-

Analytical balance

Procedure (General):

-

TGA:

-

Calibrate the TGA instrument.

-

Accurately weigh a small sample of this compound (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature. The resulting curve provides information on decomposition temperatures and thermal stability.

-

-

DSC:

-

Calibrate the DSC instrument.

-

Accurately weigh a small sample of this compound into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat or cool the sample at a controlled rate.

-

Record the heat flow to or from the sample relative to the reference. The resulting thermogram will show endothermic peaks for melting and boiling, and exothermic peaks for crystallization. Glass transitions can also be observed.

-

Determination of Hydroxyl Value (ASTM D4274)

Objective: To quantify the hydroxyl group content in this compound.

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid and titrated with a standardized potassium hydroxide (B78521) solution.

Procedure (Simplified from ASTM D4274-21):

-

Accurately weigh a sample of this compound into a pressure bottle.

-

Add a precise volume of the acetylating reagent (acetic anhydride in pyridine).

-

Seal the bottle and heat it in a water bath for a specified time to complete the acetylation.

-

Cool the bottle, and then cautiously add a known amount of water to hydrolyze the excess acetic anhydride.

-

Add a phenolphthalein (B1677637) indicator and titrate the resulting acetic acid with a standardized solution of alcoholic potassium hydroxide to a pink endpoint.

-

Perform a blank determination under the same conditions without the this compound sample.

-

Calculate the hydroxyl value using the following formula: Hydroxyl Value = [((B - S) * N * 56.1) / W] + Acid Value where:

-

B = volume (mL) of KOH solution for the blank

-

S = volume (mL) of KOH solution for the sample

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Acid Value = separately determined acid value of the sample

-

Determination of Acid Value (ASTM D4662 / ASTM D7253)

Objective: To measure the free acidity in this compound.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide.

Procedure (Simplified from ASTM D7253-22):

-

Weigh an appropriate amount of the this compound sample into a flask.

-

Dissolve the sample in a neutralized solvent mixture (e.g., toluene (B28343) and ethanol).

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized alcoholic potassium hydroxide (KOH) solution to the first permanent pink endpoint.

-

Record the volume of KOH solution used.

-

Calculate the acid value using the formula: Acid Value = (V * N * 56.1) / W where:

-

V = volume (mL) of KOH solution used for the titration

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Determination of Saponification Value

Note: This test is primarily for esters of this compound, not pure this compound.

Objective: To determine the amount of alkali required to saponify a given weight of a this compound ester.

Principle: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide. The unreacted KOH is then titrated with a standard acid.

Procedure (General):

-

Weigh a sample of the this compound ester into a flask.

-

Add a known excess of standardized alcoholic potassium hydroxide solution.

-

Attach a reflux condenser and heat the mixture in a boiling water bath for a specified time to ensure complete saponification.

-

Cool the solution and add a phenolphthalein indicator.

-

Titrate the excess KOH with a standardized hydrochloric acid solution until the pink color disappears.

-

Perform a blank titration without the sample.

-

Calculate the saponification value: Saponification Value = ((B - S) * N * 56.1) / W where:

-

B = volume (mL) of HCl solution for the blank

-

S = volume (mL) of HCl solution for the sample

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Synthesis and Signaling Pathways

Synthesis of this compound

This compound is primarily synthesized through the etherification of glycerol. This process involves the condensation of two glycerol molecules with the elimination of a water molecule, typically at elevated temperatures and in the presence of a catalyst.

Caption: Synthesis of this compound via Etherification of Glycerol.

A typical laboratory or industrial synthesis involves heating glycerol with an alkaline catalyst, such as sodium hydroxide, to temperatures between 200-265 °C. The water formed during the reaction is removed to drive the equilibrium towards the formation of this compound. The resulting product is a mixture of this compound, higher polyglycerols, and unreacted glycerol, which can be purified by distillation.

Diacylglycerol (DAG) Signaling Pathway

It is crucial to distinguish between This compound (two glycerol units linked by an ether bond) and diacylglycerol (DAG) (a glycerol backbone with two fatty acid chains attached by ester bonds).[1] In biological signaling, it is diacylglycerol that acts as a key second messenger. Extracellular signals can lead to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG.[1] DAG remains in the cell membrane and activates protein kinase C (PKC), which in turn phosphorylates various downstream proteins, leading to a cellular response.

Caption: The Diacylglycerol (DAG) Signaling Pathway.

Applications in Research and Drug Development

This compound's properties make it a compound of interest for researchers and drug development professionals:

-

Drug Delivery: Its biocompatibility and ability to form hydrogels and nanoparticles are being explored for controlled drug release systems.

-

Excipient: In pharmaceutical formulations, it can act as a solvent, binder, or filler, and can enhance the stability and palatability of liquid medicines.[1]

-

Biomedical Research: this compound and its derivatives are used in the synthesis of novel biomaterials for tissue engineering and regenerative medicine.[1]

Conclusion

This compound is a polyol with a well-defined set of physical and chemical properties that make it suitable for a variety of high-value applications. Understanding these properties and the standardized methods for their measurement is essential for its effective utilization in research, particularly in the fields of materials science and drug development. While this compound itself is not a primary signaling molecule, the structurally related diacylglycerol plays a critical role in cellular communication, a pathway of significant interest in pharmacology and disease research. This guide provides a foundational technical resource for professionals working with or exploring the potential of this compound.

References

- 1. Diglyceride - Wikipedia [en.wikipedia.org]

- 2. Does diacylglycerol serve as a signaling molecule in plants? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Glycerol in Modulating Biochemical Pathways [eureka.patsnap.com]

- 4. Chemical modulation of glycerolipid signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

diglycerol molecular weight and formula

An In-Depth Technical Guide to the Molecular Properties of Diglycerol (B53887)

Introduction

This compound, also known as diglycerin, is a polyol that is composed of two glycerol (B35011) molecules linked by an ether bond.[1] It is a viscous, colorless, and odorless liquid that is soluble in water.[1][2] This compound and its derivatives have found widespread applications in the cosmetics, food, and pharmaceutical industries as emulsifiers, humectants, and texturizing agents.[1][3] This technical guide provides a detailed overview of the molecular weight, chemical formula, and structural isomers of this compound, along with a summary of its synthesis.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the table below. This data is essential for researchers and professionals in drug development and material science for formulation and chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C6H14O5 | [1][2][4][5][6] |

| Molecular Weight | 166.17 g/mol | [1][4][5][6] |

| IUPAC Name | 3-(2,3-dihydroxypropoxy)propane-1,2-diol | [4][6] |

| CAS Number | 627-82-7, 59113-36-9 (mixture of isomers) | [1][4] |

| Density | 1.280 g/mL at 20 °C | [2][7] |

| Boiling Point | ~214.38 °C (estimate) | [2] |

| Hydrogen Bond Donors | 4 | [6] |

| Topological Polar Surface Area | 90.2 Ų | [6] |

Structural Isomers of this compound

This compound exists as a mixture of several structural isomers, which are formed depending on the position of the ether linkage between the two glycerol units. The three primary isomers are α,α'-diglycerol, α,β-diglycerol, and β,β'-diglycerol. The distribution of these isomers can influence the physical and chemical properties of the final product.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Diglycerin | C6H14O5 | CID 42953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 627-82-7 [chemicalbook.com]

An In-depth Technical Guide to the Isomeric Forms of Diglycerol: α,α' vs. α,β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the α,α' (alpha, alpha-prime) and α,β (alpha, beta) isomeric forms of diglycerol (B53887). This compound, a dimer of glycerol (B35011), is a polyol with increasing interest in the pharmaceutical, cosmetic, and food industries due to its properties as a humectant, emulsifier, and solvent.[1][2] Understanding the distinct characteristics of its isomers is crucial for application-specific formulation and for predicting its biological interactions.

This document outlines the structural differences, synthesis strategies, separation and characterization techniques, and known biological effects of the α,α' and α,β isomers. While much of the commercially available this compound is a mixture of these and other isomers, this guide focuses on the key distinctions between the two primary linear forms.[3]

Structural and Physicochemical Properties

This compound (C₆H₁₄O₅, Molar Mass: 166.17 g/mol ) is formed by the ether linkage of two glycerol molecules with the elimination of one water molecule.[4] The connectivity of this ether bond determines the isomer. The two main linear isomers are:

-

α,α'-Diglycerol (3,3'-Oxydi(propane-1,2-diol)): A symmetrical isomer where the ether linkage connects the primary carbons (C1 or C3) of two glycerol units.[4]

-

α,β-Diglycerol (2-(2,3-dihydroxypropoxy)propane-1,3-diol): An unsymmetrical isomer where the ether linkage connects a primary carbon (C1 or C3) of one glycerol unit to the secondary carbon (C2) of the other.[5]

A third linear isomer, β,β'-diglycerol, is also possible but is generally formed in much lower quantities.

The structural differences between these isomers are expected to influence their physicochemical properties, such as polarity, viscosity, and solvent capabilities. However, specific data for the pure isomers are not widely available, as this compound is typically characterized as a mixture. A theoretical study using Density Functional Theory (DFT) suggests that α,α'-diglycerol is the most thermodynamically stable of the acyclic isomers.[6]

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless to light yellow viscous liquid | [1][3] |

| Density | 1.280 g/mL at 20 °C | [1] |

| Boiling Point | 265-270 °C at 2.0 kPa | [3] |

| Refractive Index | n20/D 1.489 | [1] |

| Solubility | Soluble in water and ethanol; insoluble in ether |[3] |

Synthesis of this compound Isomers

The industrial production of this compound is typically achieved through the alkali-catalyzed condensation of glycerol at high temperatures (200–275 °C).[7] This process generally results in a mixture of this compound isomers (α,α' and α,β), higher polyglycerols, and unreacted glycerol.

Experimental Protocol: General Synthesis of this compound Mixture This protocol is based on general industrial processes for polyglycerol production.

-

Catalyst Preparation: Add an alkaline catalyst, such as 0.3% (w/w) sodium hydroxide, to anhydrous glycerol in a reaction vessel equipped with a stirrer, thermometer, and a distillation setup.[7]

-

Reaction Initiation: Heat the mixture to approximately 230 °C to begin the distillation of the water of reaction.[7]

-

Condensation: Slowly increase the temperature to 260–265 °C and maintain it until the calculated amount of water has been removed, indicating the desired degree of polymerization.[7] For this compound, this may take several hours.

-

Work-up: The resulting product is a mixture containing unreacted glycerol, this compound isomers, and higher polyglycerols. Purification is required to isolate the this compound fraction.

Selective Synthesis Strategies

Recent research has focused on developing catalysts that can selectively favor the formation of one isomer over the other. The choice of catalyst and reaction conditions can direct the etherification towards either the kinetic or thermodynamic product.

-

Kinetic Control (Favoring α,α'-Diglycerol): The reaction between the primary hydroxyl groups of glycerol is sterically less hindered and kinetically favored. Heterogeneous catalysts, such as certain mixed metal oxides (e.g., Ca₁․₆La₀․₄Al₀․₆O₃), have been shown to enhance the formation of the α,α' isomer, especially at the beginning of the reaction.[8][9] This isomer is considered the kinetic product.[7]

-

Thermodynamic Control (Favoring α,β-Diglycerol): The branched α,β-diglycerol is considered the more thermodynamically stable isomer.[7][9] Longer reaction times and certain catalyst systems, such as Li–Mg/SBA-15, can lead to an equilibrium mixture with a higher proportion of the α,β isomer.[3][7]

Separation and Purification

Separating the α,α' and α,β isomers is challenging due to their similar polarities and boiling points. Chromatographic techniques are the most viable methods for both analytical and preparative separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis and separation of this compound isomers. Due to the lack of a UV chromophore, a Refractive Index (RI) detector is typically required.[8][10]

-

Experimental Protocol: Analytical HPLC of this compound

-

Mobile Phase: For normal phase on a silica (B1680970) column, an acetonitrile/water mixture can be used.[11] For reversed-phase, an isocratic mobile phase of water/acetonitrile is appropriate. The exact ratio must be optimized to achieve separation.[8]

-

Temperature: Column temperature should be controlled, for example, at 80°C for carbohydrate columns.[8]

-

Sample Preparation: Dissolve the this compound mixture in the mobile phase.

Gas Chromatography (GC)

GC analysis of polyols like this compound requires derivatization to increase their volatility. Silylation is a common derivatization technique.[10][12]

-

Experimental Protocol: GC-MS Analysis of Silylated this compound Isomers

-

Derivatization (Silylation): a. Ensure the sample is anhydrous.[10] b. Dissolve the this compound mixture in a suitable solvent (e.g., acetone). c. Add a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][13] d. Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.[8]

-

GC System: a. Column: A semi-polar capillary column, such as a DB-5 or equivalent, is suitable for separating the silylated isomers.[10] b. Carrier Gas: Helium or hydrogen. c. Temperature Program: An optimized temperature gradient is required to resolve the isomers.

-

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. The fragmentation patterns of the silylated isomers in MS can help in their identification.[12]

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of the two isomers are expected to differ in the chemical shifts and coupling patterns of the protons on the carbons adjacent to the ether linkage. The symmetry of the α,α' isomer should result in a simpler spectrum compared to the unsymmetrical α,β isomer. The protons of the glycerol moiety typically resonate between 3.70 and 5.10 ppm.[14]

-

¹³C NMR: Carbon NMR is particularly powerful for distinguishing constitutional isomers.[15] The α,α' isomer, due to its symmetry, will show fewer unique carbon signals than the α,β isomer. The chemical shifts of the carbons involved in the ether linkage (C-O-C) will be significantly different from those of the carbons bearing hydroxyl groups (C-OH). The quantification of positional isomers of glycerides has been successfully achieved using qHNMR, and a similar approach could be developed for this compound isomers.[16]

Table 2: Predicted Number of Unique Carbon Signals for this compound Isomers

| Isomer | Structure | Predicted ¹³C Signals |

|---|---|---|

| α,α'-Diglycerol | Symmetrical | 3 |

| α,β-Diglycerol | Unsymmetrical | 6 |

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong, broad O-H stretching band around 3300 cm⁻¹ and C-O stretching bands in the fingerprint region (1000-1200 cm⁻¹). The primary difference is expected in the C-O-C ether stretching region. While subtle, these differences in the fingerprint region can be used to distinguish the isomers, especially with pure reference standards.

Biological Activity and Applications

The biological effects of this compound are an area of active research. Currently, most studies do not differentiate between the isomers. "this compound" has been shown to have long-term moisturizing effects on the stratum corneum, particularly when combined with glycerol.[17]

The structural differences between the α,α' and α,β isomers could lead to different interactions with enzymes and receptors. In drug development, such differences can be critical, as isomers of a molecule often exhibit varied pharmacological and toxicological profiles.[18] For example, this compound is used as a solubilizer and binder in pharmaceutical formulations, and the specific isomer used could potentially affect drug stability and bioavailability.[2]

While diacylglycerols (with ester linkages) are well-known second messengers in cellular signaling pathways, the role of diglycerols (with ether linkages) in such pathways is not well-established.[19] Further research is needed to determine if the α,α' and α,β isomers have distinct biological activities.

Conclusion

The α,α' and α,β isomers of this compound possess distinct structural properties that influence their synthesis and are expected to affect their physicochemical and biological characteristics. While methods for their synthesis and analysis exist, there is a clear need for more research to isolate and characterize the pure isomers. Such studies would enable the compilation of comparative quantitative data and a deeper understanding of their respective biological activities. For researchers and professionals in drug development, the ability to select for a specific isomer could lead to more precisely formulated products with optimized performance and safety profiles.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. chembk.com [chembk.com]

- 4. Diglycerin | C6H14O5 | CID 42953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha,beta'-Diglycerin | C6H14O5 | CID 10630886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. webspace.science.uu.nl [webspace.science.uu.nl]

- 8. Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters [pubs.sciepub.com]

- 9. sciepub.com [sciepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brjac.com.br [brjac.com.br]

- 14. Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters [sciepub.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Ubiquitous Dimer: A Technical Guide to the Natural Occurrence of Diglycerol in Organisms

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Diglycerol (B53887), known in biological contexts as diacylglycerol (DAG), is a fundamental glyceride naturally present across the kingdoms of life, from microorganisms to plants and animals. Comprising a glycerol (B35011) molecule with two fatty acid chains linked by ester bonds, DAG exists in two primary forms: 1,2-diacylglycerol and 1,3-diacylglycerol. Beyond its role as a minor component of natural fats and oils, DAG is a pivotal molecule in cellular metabolism and signaling. In animals, it functions as a crucial second messenger in signal transduction cascades, while in plants, it is a key intermediate in the biosynthesis of storage and membrane lipids. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various organisms, its biosynthetic and metabolic pathways, and detailed methodologies for its analysis.

Quantitative Occurrence of Diacylglycerol

Diacylglycerol is present in varying concentrations across different organisms and tissues, reflecting its diverse metabolic roles. The following tables summarize quantitative data on DAG levels in several model organisms under basal or specific physiological conditions. It is important to note that DAG levels can fluctuate rapidly in response to stimuli.

| Organism/Tissue | Total Diacylglycerol Concentration | Method of Analysis | Reference(s) |

| Animal | |||

| Rat Brain (adult) | 40-50 nmol/g (baseline) | TLC, HPLC | [1] |

| Human Skeletal Muscle (lean, healthy) | 10.0 ± 0.78 pmol/µg protein | LC-MS/MS | [2] |

| Human Skeletal Muscle (obese) | 13.3 ± 1.0 pmol/µg protein | LC-MS/MS | [2] |

| Human Skeletal Muscle (Type 2 Diabetes) | 15.2 ± 1.0 pmol/µg protein | LC-MS/MS | [2] |

| Mouse Liver (lean control) | Relative abundance | ESI-MS | [3] |

| Mouse Liver (obese db/db) | 9-fold increase over control | ESI-MS | [3] |

| Human Plasma | Varies with metabolic state | LC-MS/MS | [4][5] |

| Plant | |||

| Arabidopsis thaliana (rosettes, normal phosphorus) | ~1.5 nmol/mg dry weight (estimated from total lipids) | ESI-MS/MS | [6] |

| Arabidopsis thaliana (rosettes, phosphorus-starved) | Increased levels compared to normal | ESI-MS/MS | [6] |

| Microorganism | |||

| Saccharomyces cerevisiae (wild-type) | 4–6 mol% of total lipids | Shotgun Lipidomics | [7] |

| Fecal Bacteria (Clostridium bifermentans) | >50 nmol/ml (in pure culture with phosphatidylcholine) | Not specified | [8] |

| Escherichia coli | Minor component, precursor to major phospholipids (B1166683) | Inferred from metabolic pathways | [9][10] |

Biosynthesis and Signaling Pathways of Diacylglycerol

Diacylglycerol is a central hub in lipid metabolism, participating in both anabolic and catabolic pathways, as well as in crucial signaling cascades.

The Kennedy Pathway: De Novo Synthesis of Glycerolipids

The primary route for the de novo synthesis of triacylglycerols (TAGs) and phospholipids is the Kennedy pathway. In this pathway, glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid (PA). The dephosphorylation of PA by phosphatidic acid phosphatase (PAP) yields 1,2-diacylglycerol. This DAG can then be further acylated to form TAG, the primary storage lipid, or can be used as a precursor for the synthesis of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

The IP3/DAG Signaling Pathway

In animals, diacylglycerol is a critical second messenger in the inositol (B14025) phospholipid signaling pathway. Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme phospholipase C (PLC) is activated. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it recruits and activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

Experimental Protocols for Diacylglycerol Analysis

The accurate quantification of diacylglycerol from biological samples requires robust and validated methodologies for lipid extraction and analysis. The low abundance of DAG and its potential for rapid turnover or isomerization necessitate careful sample handling and processing.

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. The Folch and Bligh & Dyer methods are two of the most widely used protocols for total lipid extraction.

1. Modified Folch Method for Animal Tissues

This method is suitable for the extraction of total lipids from animal tissues.

-

Materials:

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen stream evaporator

-

Procedure:

-

Weigh the tissue sample (e.g., 1 g) and homogenize it in 20 volumes (e.g., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Filter or centrifuge the homogenate to remove solid debris.

-

Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the filtrate, vortex thoroughly, and centrifuge at low speed to separate the phases.

-

Carefully remove the upper aqueous phase.

-

Wash the lower chloroform phase by adding a small amount of the theoretical upper phase (methanol:water, 1:1 v/v) without disturbing the lower phase, and then remove the wash.

-

Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or -80°C until analysis.

-

2. Bligh & Dyer Method for Microbial and Plant Samples

This method is effective for samples with high water content.

-

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

-

Procedure:

-

To a sample containing 1 mL of water (or cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 10-15 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for another minute.

-

Centrifuge the mixture to achieve phase separation.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

-

For quantitative recovery, the remaining aqueous phase can be re-extracted with 2 mL of chloroform.

-

Combine the chloroform phases and evaporate the solvent under a nitrogen stream.

-

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual DAG molecular species.

-

Sample Preparation:

-

To an aliquot of the lipid extract, add an internal standard (e.g., a deuterated or odd-chain DAG standard).

-

Dry the sample under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol, 90:10, v/v).

-

-

LC-MS/MS Conditions (General Example):

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate DAG species based on their fatty acid chain length and degree of unsaturation.

-

Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid is typically used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used, detecting DAGs as their ammonium or sodium adducts.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The transitions correspond to the precursor ion (the DAG adduct) and a specific product ion (e.g., loss of a fatty acid).

-

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for DAG analysis, which often requires derivatization to increase the volatility of the analytes.

-

Derivatization:

-

The hydroxyl group of DAG is derivatized, for example, by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the DAG molecules.

-

-

GC-MS Conditions (General Example):

-

Gas Chromatography: A capillary column with a non-polar stationary phase is used to separate the derivatized DAGs based on their boiling points, which are influenced by their molecular weight and fatty acid composition.

-

Ionization: Electron ionization (EI) is commonly used.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions characteristic of the derivatized DAGs, providing high sensitivity and selectivity.

-

Conclusion

Diacylglycerol is a multifaceted molecule with fundamental roles in the structure, metabolism, and signaling of virtually all organisms. Its concentration is tightly regulated and can serve as an indicator of cellular status and metabolic health. The methodologies outlined in this guide provide a robust framework for the accurate extraction and quantification of diacylglycerol, enabling researchers to further elucidate its complex roles in health and disease. As analytical technologies continue to advance, our understanding of the intricate dynamics of the diacylglycerol lipidome will undoubtedly expand, opening new avenues for therapeutic intervention and biotechnological applications.

References

- 1. Molecular species of diacylglycerols and phosphoglycerides and the postmortem changes in the molecular species of diacylglycerols in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Localisation and composition of skeletal muscle diacylglycerol predicts insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Plasma diacylglycerol composition is a biomarker of metabolic syndrome onset in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Profiling of Arabidopsis Polar Glycerolipids in Response to Phosphorus Starvation. Roles of Phospholipases Dζ1 and Dζ2 in Phosphatidylcholine Hydrolysis and Digalactosyldiacylglycerol Accumulation in Phosphorus-Starved Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubular ER Associates With Diacylglycerol-Rich Structures During Lipid Droplet Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial Species Involved in Production of 1,2-sn-Diacylglycerol and Effects of Phosphatidylcholine on Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

Diglycerol: A Technical Guide on CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identity and safety profile of diglycerol (B53887). The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and various industrial applications.

Chemical Identification and Properties

This compound, also known as diglycerin, is a polyol that consists of two glycerol (B35011) molecules linked by an ether bond. It is commonly available as a mixture of isomers. The most frequently cited CAS numbers for this compound are 627-82-7 and 59113-36-9 .[1][2][3] These numbers are often used interchangeably in commercial and scientific literature to refer to this isomeric mixture.

The physical and chemical properties of this compound are summarized in the table below, providing a clear comparison of its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C6H14O5 | [1][2][4] |

| Molecular Weight | 166.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow, viscous liquid | [1][6] |

| Density | Approx. 1.28 g/cm³ at 20°C | [6][7] |

| Boiling Point | 265°C | [4] |

| Flash Point | 240°C | [4][8] |

| Water Solubility | Soluble (1000 g/L at 20°C) | [1][6] |

| Log Kow | -2.5 at 20°C | [1] |

Toxicological and Safety Data

This compound is characterized by a low level of acute toxicity.[1] The following table summarizes the available quantitative toxicity data.

| Toxicity Endpoint | Value | Species | Guideline | Source(s) |

| Acute Oral LD50 | > 5000 mg/kg | Rat | OECD 401 | [1] |

| Acute Dermal LD50 | > 18.7 g/kg | Rabbit | OECD 402 | [1] |

Safety assessments indicate that this compound is not an acute skin or eye irritant, nor is it a skin sensitizer.[1] However, some safety data sheets (SDS) recommend avoiding contact with skin and eyes and may classify it as causing mild skin and eye irritation under GHS guidelines.[7][8]

Experimental Protocols

The acute toxicity data presented above were generated following standardized OECD guidelines. Below are detailed methodologies for these key experiments.

OECD Guideline 401: Acute Oral Toxicity

The acute oral toxicity study for this compound was conducted in Sprague Dawley rats. The objective of this test is to determine the short-term adverse effects of a substance following a single oral administration.[4]

Methodology:

-

Animal Selection: Young, healthy adult rodents (in this case, 5 male and 5 female Sprague Dawley rats) are used.[1]

-

Fasting: Animals are fasted overnight prior to administration of the test substance.[4]

-

Dose Administration: A single dose of 5,000 mg/kg of this compound was administered to the animals via gavage.[1][4]

-

Observation Period: The animals are observed for a period of 14 days.[1][4]

-

Parameters Monitored: Observations include mortality, clinical signs of toxicity, changes in body weight, and food consumption at specified intervals (e.g., 1, 7, and 14 days post-treatment).[1]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.[1][4]

In the study cited, no mortalities or clinical signs of toxicity were observed at the tested dose.[1]

OECD Guideline 402: Acute Dermal Toxicity

The acute dermal toxicity of a related compound, glycerin, was evaluated in albino rabbits to fill data gaps for this compound, based on structural similarity.[1] This test assesses the adverse effects of a single dermal exposure.[1][6]

Methodology:

-

Animal Selection: Healthy young adult animals (in this case, 6 male albino rabbits) with intact skin are used.[1]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[5]

-

Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.[6]

-

Exposure Period: The substance is held in contact with the skin for a 24-hour period.[1][6]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[6]

The study on glycerin reported no mortality or adverse clinical or gross pathological findings at doses up to 18.7 g/kg.[1]

Safety, Handling, and Hazard Management

Based on available Safety Data Sheets, proper handling of this compound involves standard laboratory safety practices.

Hazard Identification and Response

The following diagram illustrates the logical flow for identifying and responding to potential hazards associated with this compound based on GHS classifications.

Safe Handling Experimental Workflow

The diagram below outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Key Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated place.[4][7] Ensure eyewash stations and safety showers are accessible.[7]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Spill and Disposal: In case of a spill, collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[4][7] Dispose of contents and container in accordance with local, state, and federal regulations.

References

- 1. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 2. utu.fi [utu.fi]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

solubility of diglycerol in different solvents

An In-Depth Technical Guide to the Solubility of Diglycerol (B53887)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various solvents. This compound, a polyol composed of two glycerol (B35011) units linked by an ether bond, is a versatile excipient and solvent in the pharmaceutical, cosmetic, and food industries. Its solubility characteristics are critical for formulation development, ensuring product stability and efficacy. This document details known solubility data, a comprehensive experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its behavior in different media. This compound's hydroxyl groups allow for hydrogen bonding, making it soluble in polar solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that while qualitative data is available for several solvents, comprehensive quantitative data is limited in publicly accessible literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Polar Protic Solvents | |||

| Water | H₂O | 1000 g/L | 20 |

| Ethanol | C₂H₅OH | Soluble | Not Specified |

| Methanol | CH₃OH | Slightly Soluble | Not Specified |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified |

| Nonpolar Solvents | |||

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified |

Experimental Protocol for Determining this compound Solubility

This protocol outlines a detailed methodology for the quantitative determination of this compound solubility in a given solvent, adapted from established guidelines such as OECD Test Guideline 105 and methods suitable for viscous substances.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest. The solution is allowed to reach equilibrium at a constant temperature, after which the concentration of dissolved this compound in the supernatant is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

Materials and Equipment

-

This compound: High purity grade (>98%)

-

Solvents: Analytical or HPLC grade

-

Volumetric flasks and pipettes: Class A

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC system with a Refractive Index (RI) detector

-

HPLC column suitable for sugar/polyol analysis (e.g., an amino or ligand-exchange column)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials or sealed glass tubes. The excess solid phase is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The viscous nature of this compound may necessitate longer equilibration times.

-